(Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a complex organic compound notable for its unique structural features, which include a hydroxylamine functional group and a pyrrolidine ring. Its molecular formula is and it has a molecular weight of approximately 255.24 g/mol. The compound is classified under the category of organic compounds, specifically as a hydroxylamine derivative, which is significant in medicinal chemistry due to its potential biological activities.
The synthesis of (Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide can be achieved through various methods, typically involving the reaction of trifluoromethyl-substituted pyrrolidine derivatives with acetimidamide. The technical details of these methods often include:
The molecular structure of (Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide features several key components:
The compound's InChI key is YOBRGABZJBCREN-UHFFFAOYSA-N, and its canonical SMILES representation is C1CN(CC1(C(F)(F)F)C(=NO)N).
(Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide can participate in various chemical reactions due to its functional groups. Notable reactions include:
Technical details regarding these reactions often involve specific conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity .
The mechanism of action for (Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with biological targets, primarily through hydrogen bonding and nucleophilic attack facilitated by the hydroxylamine group. This interaction can lead to:
The physical and chemical properties of (Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide are crucial for understanding its behavior in various environments:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture due to the presence of reactive functional groups .
(Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide has several promising applications in scientific research:
Research continues into the pharmacological properties of this compound, highlighting its potential as a lead structure for developing new therapeutic agents .
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7